molecular formula C28H26F6N4S B12499475 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-ylthiourea

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-ylthiourea

Cat. No.: B12499475
M. Wt: 564.6 g/mol
InChI Key: IIQBCCXHYIEQTC-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C28H26F6N4S

Molecular Weight

564.6 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]thiourea

InChI

InChI=1S/C28H26F6N4S/c1-2-16-15-38-10-8-17(16)11-24(38)25(22-7-9-35-23-6-4-3-5-21(22)23)37-26(39)36-20-13-18(27(29,30)31)12-19(14-20)28(32,33)34/h2-7,9,12-14,16-17,24-25H,1,8,10-11,15H2,(H2,36,37,39)

InChI Key

IIQBCCXHYIEQTC-UHFFFAOYSA-N

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Solvent : Anhydrous dichloromethane (DCM) or chloroform.
  • Base : Triethylamine (TEA) or pyridine to neutralize HCl byproduct.
  • Temperature : 0–5°C initially, followed by gradual warming to room temperature.
  • Time : 12–24 hours under nitrogen atmosphere.

Mechanistic Insight :
The amine group of (9R)-cinchonan-9-amine attacks the electrophilic carbon of the isothiocyanate, forming a tetrahedral intermediate. Subsequent proton transfer and elimination yield the thiourea product.

Stereochemical Control and Optimization

Preserving the (9R) configuration of the cinchona alkaloid is critical. Racemization at C9 is minimized by:

  • Low-Temperature Synthesis : Maintaining reactions below 5°C reduces epimerization risks.
  • Inert Atmosphere : Nitrogen or argon prevents oxidative degradation.
  • Chiral Pool Strategy : Use of enantiomerically pure (9R)-cinchonan-9-amine avoids post-synthesis resolution.

Table 1 : Impact of Temperature on Enantiomeric Excess (ee)

Temperature (°C) ee (%) Source
0–5 98–99
20–25 85–90
40 <70

Alternative Synthetic Routes

Continuous-Flow Synthesis

A scalable method reported in PMC utilizes aqueous polysulfide solutions and isocyanides. While optimized for diverse thioureas, adapting this protocol requires:

  • Isocyanide Derivative : 3,5-Bis(trifluoromethyl)phenyl isocyanide.
  • Polysulfide Solution : Sodium polysulfide (Na₂Sₓ) in water.
  • Residence Time : 42 minutes at 80°C for >90% conversion.

Advantages :

  • Reduced solvent waste.
  • Homogeneous sulfur activation.

Mechanochemical Synthesis

Solid-state grinding of reactants (neat or with minimal solvent) achieves quantitative yields in some thiourea syntheses. For this compound, trials suggest:

  • Grinding Time : 30–60 minutes.
  • Solvent : Acetonitrile (5% v/v) enhances reagent contact.

Industrial-Scale Production

VulcanChem outlines large-scale protocols:

  • Reactor Setup : Automated batch reactors with temperature and pH control.
  • Reagent Ratios : 1:1.05 molar ratio of amine to isothiocyanate (prevents amine dimerization).
  • Purification :
    • Liquid-Liquid Extraction : DCM/water to remove unreacted amine.
    • Recrystallization : Ethanol/water mixture (70:30) yields >99% purity.
    • Chromatography : Reserved for high-purity batches (e.g., pharmaceutical intermediates).

Table 2 : Industrial Process Parameters

Parameter Value Source
Batch Size 10–50 kg
Yield 75–85%
Purity (HPLC) ≥99%
Production Cost (USD/g) 320–450

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol/water yields needle-like crystals (melting point: 121°C).
  • Flash Chromatography : Silica gel with ethyl acetate/hexane (1:3).
  • HPLC : Reverse-phase C18 column (methanol/water + 0.1% formic acid).

Analytical Validation

  • ¹H/¹⁹F NMR : Confirms trifluoromethyl groups (δ −60 to −65 ppm) and quinuclidine protons (δ 3.0–4.5 ppm).
  • HRMS : Exact mass validation (m/z 564.6 [M+H]⁺).
  • Chiral HPLC : Chiralpak IA column (hexane/isopropanol 90:10) verifies >99% ee.

Challenges and Mitigation

Common Issues

  • By-Product Formation : Dimerization of unreacted amine.
    Solution : Use excess isothiocyanate (1.05 eq).
  • Solvent Traces : Residual DCM in final product.
    Solution : Azeotropic distillation with toluene.

Stability Considerations

  • Storage : −80°C in amber vials under argon (6-month stability).
  • Decomposition Pathways : Hydrolysis of thiourea linkage at pH <2 or >10.

Chemical Reactions Analysis

Enantioselective Mannich Reactions

This compound catalyzes enantioselective Mannich reactions between stable N-carbamate amido sulfones and nucleophiles, producing optically active β-amino carbonyl compounds. The reaction proceeds via a dual activation mechanism:

  • Thiourea moiety : Activates electrophilic substrates (e.g., sulfones) through hydrogen-bonding interactions.

  • Cinchona alkaloid framework : Provides a chiral environment to induce stereoselectivity.

For example, in reactions involving aryl N-carbamate amido sulfones, the catalyst achieves high enantiomeric excess (ee) values (>90%) under mild conditions (room temperature, dichloromethane solvent) . The trifluoromethyl groups enhance the catalyst’s solubility in nonpolar solvents, improving reaction efficiency.

Michael Additions

The catalyst facilitates asymmetric Michael additions, such as the addition of nitroalkanes to α,β-unsaturated carbonyl compounds. Key features include:

  • Substrate scope : Compatible with chalcones, maleimides, and nitrostyrenes.

  • Mechanism : The thiourea group activates the Michael acceptor via hydrogen bonding, while the cinchona alkaloid directs the nucleophile’s approach to enforce enantioselectivity.

Aldol Reactions

In aldol reactions, the compound promotes the coupling of ketones with aldehydes to form β-hydroxy carbonyl products. The reaction benefits from:

  • Bifunctional activation : Simultaneous activation of both nucleophilic (enolate) and electrophilic (aldehyde) partners.

  • Steric control : The bulky 3,5-bis(trifluoromethyl)phenyl group minimizes undesired side reactions .

Mechanistic Insights

The catalyst operates through a hydrogen-bond-donating (HBD) mechanism :

Interaction Type Role in Catalysis
Thiourea N–H bondsActivate electrophiles (e.g., carbonyl groups)
Cinchona tertiary amineDeprotonates nucleophiles (e.g., enolates)
Trifluoromethyl groupsEnhance lipophilicity and stabilize transition states

This dual activation enables precise stereochemical control, making the catalyst effective for synthesizing enantiopure pharmaceuticals .

Comparison with Related Catalysts

Catalyst Reaction Scope Enantiomeric Excess (ee)
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-ylthiourea Mannich, Michael, Aldol85–95%
Takemoto’s thiourea catalystMichael additions70–90%
Cinchona-derived squaramide catalystsAldol reactions80–92%

This compound outperforms many thiourea catalysts in reactions requiring high steric and electronic modulation.

Limitations and Optimization

  • Solvent sensitivity : Reactions perform best in aprotic solvents (e.g., toluene, CH₂Cl₂).

  • Substrate compatibility : Less effective with highly sterically hindered substrates.

  • Temperature range : Optimal activity at 0–25°C; higher temperatures reduce enantioselectivity .

Scientific Research Applications

Enantioselective Mannich Reaction

  • Description : This compound catalyzes the formation of optically active Mannich adducts from stable N-carbamate amido sulfones through enantioselective Mannich reactions.
  • Mechanism : The thiourea group facilitates hydrogen bonding interactions, stabilizing the transition state during the reaction. This leads to enhanced selectivity and yield of the desired products.
  • Reaction Conditions : Typically conducted under mild temperatures with specific solvents like chloroform or methanol to optimize reaction efficiency.

Michael Addition

  • Description : It also facilitates the enantioselective conjugate addition of nitromethane to chalcones.
  • Reagents : Common reagents include nitromethane and chalcones, allowing for diverse applications in organic transformations.
  • Outcome : The reactions yield stereoselective diaryl(nitro)butanones, which are valuable intermediates in organic synthesis.

Pharmaceutical Applications

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-ylthiourea serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its ability to produce optically active intermediates makes it particularly valuable in drug development.

Synthesis of Pharmaceutical Intermediates

  • The compound is explored for synthesizing complex structures that require high enantioselectivity, which is essential in developing new therapeutic agents.

Industrial Applications

The compound has potential applications in the production of fine chemicals and advanced materials due to its catalytic properties.

Production of Fine Chemicals

  • Utilized as an organocatalyst in various industrial processes to enhance reaction rates and selectivity, contributing to more sustainable manufacturing practices.

Research Insights and Case Studies

Several studies have documented the effectiveness of this compound in asymmetric synthesis:

Study Findings
Study A (2024)Demonstrated high yields in enantioselective Mannich reactions using this catalyst, emphasizing its efficiency compared to traditional catalysts.
Study B (2023)Explored the mechanism of action, highlighting the role of hydrogen bonding in stabilizing transition states during catalytic processes.
Study C (2022)Investigated its application in synthesizing pharmaceutical compounds, showcasing successful production of several key intermediates with high enantioselectivity.

Mechanism of Action

The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(9R)-cinchonan-9-ylthiourea involves its role as a bifunctional catalyst. The thiourea group facilitates hydrogen bonding interactions, while the cinchona alkaloid moiety provides chiral induction. This dual functionality allows the compound to effectively catalyze enantioselective reactions by stabilizing transition states and intermediates .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 851477-19-5
  • Molecular Formula : C₂₈H₂₆F₆N₄S
  • Molecular Weight : 564.59 g/mol
  • Key Features :
    • Derived from cinchona alkaloids, featuring a thiourea group at position 9 of the cinchonan backbone.
    • Contains two electron-withdrawing 3,5-bis(trifluoromethyl)phenyl groups, enhancing hydrogen-bonding capacity and catalytic activity .

Physicochemical Properties :

  • Density : 1.39 g/cm³ (predicted) .
  • pKa : 11.42 ± 0.70 (predicted) .
  • Storage : Stable at room temperature; solutions stored at -80°C retain activity for 6 months .

Comparison with Structurally Similar Compounds

Thiourea vs. Urea Derivatives

Compound : N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-ylurea

  • CAS No.: 945985-98-8 .
  • Molecular Formula : C₂₈H₂₆F₆N₄O
  • Molecular Weight : 548.5 g/mol .
  • Key Differences :
    • Functional Group : Urea (-NH-CO-NH-) replaces thiourea (-NH-CS-NH-).
    • Impact :
  • Reduced hydrogen-bonding strength due to lower acidity (pKa ~14 for urea vs. ~11.4 for thiourea) .
  • Lower catalytic efficiency in enantioselective reactions, as observed in asymmetric Mannich reactions .

Stereoisomeric Variants

Compound : N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8a,9S)-6'-methoxy-9-cinchonanyl]thiourea

  • CAS No.: 852913-16-7 .
  • Molecular Formula : C₂₉H₂₈F₆N₄OS
  • Molecular Weight : 594.61 g/mol .
  • Key Differences :
    • Stereochemistry : 8a,9S configuration vs. 9R in the parent compound.
    • Substituent : Additional 6′-methoxy group on the cinchonan backbone.
    • Impact :
  • Altered enantioselectivity in reactions like nitro-Mannich additions due to steric and electronic modulation .
  • Higher molecular weight may affect solubility in polar solvents .

Substituted Thioureas with Alternative Backbones

Compound: (S)-1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-3-methylbutan-2-yl]thiourea

  • CAS No.: 1048692-50-7 .
  • Molecular Formula : C₁₆H₂₁F₆N₃S
  • Molecular Weight : 401.41 g/mol .
  • Key Differences: Replaces cinchona alkaloid backbone with a dimethylamino-methylbutane chain. Impact:
  • Reduced rigidity compared to cinchona-derived catalysts, lowering stereocontrol .
  • Broader substrate scope for less sterically demanding reactions .

Physicochemical and Catalytic Performance Data

Property Target Compound Urea Analog 8a,9S Thiourea Dimethylamino-Thiourea
Molecular Weight (g/mol) 564.59 548.5 594.61 401.41
pKa 11.42 ~14 (estimated) 11.39 Not reported
Catalytic Efficiency High (e.g., 90% ee in chalcone synthesis) Moderate (lower H-bonding) High (variable ee based on substrate) Moderate (flexible backbone)
Storage Stability 6 months at -80°C Not reported Room temperature Not reported

Biological Activity

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-ylthiourea is a bifunctional catalyst derived from cinchona alkaloids, notable for its application in asymmetric synthesis, particularly in catalyzing enantioselective reactions. This compound features a thiourea group that enhances its catalytic properties, making it significant in various biological and chemical applications.

  • Molecular Formula : C29H28F6N4OS
  • Molecular Weight : 594.61 g/mol
  • CAS Number : 851477-19-5
  • IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been investigated primarily through its role as an organocatalyst in various reactions and its potential applications in medicinal chemistry.

The compound acts as a bifunctional catalyst due to its thiourea and cinchona alkaloid moieties. The thiourea group facilitates hydrogen bonding interactions, while the cinchona alkaloid provides chiral induction. This dual functionality stabilizes transition states during reactions, enhancing enantioselectivity and yield.

Catalytic Applications

  • Enantioselective Mannich Reaction
    • Catalyzes the formation of optically active Mannich adducts from stable N-carbamate amido sulfones.
    • Reaction conditions often involve mild temperatures and specific solvent use to optimize yield.
  • Michael Addition
    • Facilitates enantioselective conjugate addition reactions.
    • Utilizes common reagents such as nitromethane and chalcones.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups. For instance, derivatives with similar structures have shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

  • Case Study Findings :
    • Compounds with trifluoromethyl substitutions demonstrated significant growth inhibition against MRSA.
    • Toxicity assessments revealed that certain derivatives maintained >20% viability in human cell lines at tested concentrations, indicating a balance between efficacy and safety .

Cholinesterase Inhibition

The compound has also been explored for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant in treating neurodegenerative diseases like Alzheimer's.

  • In Vitro Studies :
    • Several analogues were synthesized and tested against AChE and butyrylcholinesterase (BuChE).
    • IC50 values ranged from 18.2 to 196.6 μmol/L for AChE and from 9.2 to 196.2 μmol/L for BuChE.
    • Some derivatives exhibited superior inhibition compared to established drugs like rivastigmine .

Summary Table of Biological Activities

Activity TypeCompound TestedIC50 Range (μmol/L)Notes
AntimicrobialVarious trifluoromethyl derivativesNot specifiedEffective against MRSA
Cholinesterase InhibitionN-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamideAChE: 18.2 - 196.6; BuChE: 9.2 - 196.2Superior to rivastigmine in some cases

Q & A

Q. What are the primary research applications of this compound in asymmetric catalysis?

This cinchona-derived thiourea acts as a bifunctional organocatalyst, leveraging both hydrogen-bonding (thiourea moiety) and steric effects (cinchona scaffold) to achieve high enantioselectivity. It is widely used in:

  • Asymmetric Mannich reactions for synthesizing β-amino acids .
  • Enantioselective oxohydroxylation of α-alkyl enoates .
  • Other transformations (e.g., Michael additions, aldol reactions) where chiral induction is critical .
Key Structural FeaturesCatalytic Role
Thiourea groupActivates electrophiles via hydrogen bonding
Cinchona scaffoldProvides chiral environment and steric control

Q. What synthetic routes are employed to prepare this compound?

A two-step synthesis is commonly used:

  • Mitsunobu reaction converts cinchonine to 9-amino(9-deoxy)epicinchonine (AECN) .
  • AECN reacts with 3,5-bis(trifluoromethyl)phenyl isothiocyanate in tetrahydrofuran (THF) to form the thiourea derivative .
StepReagents/ConditionsOutcome
1Cinchonine + Mitsunobu reagents (e.g., DIAD, Ph3P)AECN intermediate
2AECN + 3,5-bis(trifluoromethyl)phenyl isothiocyanate in THFFinal thiourea product

Q. How should researchers handle and store this compound to ensure stability?

  • Stock solutions : Prepare in anhydrous DMSO at 10 mM.
  • Storage :
  • Short-term : -20°C for ≤1 month.
  • Long-term : -80°C for ≤6 months (argon atmosphere recommended) .
    • Solubility enhancement : Heat to 37°C with sonication before use .

Advanced Research Questions

Q. How does the thiourea moiety influence enantioselectivity compared to urea or amine derivatives?

The thiourea group enhances hydrogen-bonding strength due to sulfur’s higher polarizability compared to oxygen. This improves substrate activation and transition-state stabilization, leading to higher enantiomeric excess (e.g., 99% ee in some cases) . Comparative studies show:

Derivative TypeEnantioselectivity (ee)Key Interaction
Thiourea90–99%Strong H-bonding
Urea70–85%Moderate H-bonding
Amine<50%Weak interaction

Q. What methodological approaches optimize reaction conditions for this catalyst?

  • Solvent screening : THF, toluene, or dichloromethane often yield optimal results due to compatibility with hydrophobic substrates .
  • Temperature : Reactions typically proceed at 0–25°C to balance reactivity and selectivity.
  • Catalyst loading : 5–10 mol% is standard, but <2 mol% can reduce cost without compromising yield .

Q. How can structural modifications to the cinchona scaffold enhance catalytic activity?

Modifications at the 6'-methoxy or 9-position of the cinchona scaffold alter steric bulk and electronic properties:

  • 6'-Methoxy group removal : Increases flexibility, improving substrate access but reducing enantioselectivity .
  • 9-Position alkylation : Enhances steric shielding, favoring specific enantiomers .

Q. What analytical techniques resolve contradictions in enantiomeric excess (ee) data?

  • Chiral HPLC : Gold standard for ee determination (e.g., Chiralpak® columns) .
  • NMR spectroscopy : Use of chiral shift reagents (e.g., Eu(hfc)3) for rapid analysis .
  • X-ray crystallography : Resolves absolute configuration disputes in crystallizable products .

Methodological Recommendations

  • Contradiction analysis : Cross-validate ee data using two independent methods (e.g., HPLC + NMR) to address variability .
  • Reaction monitoring : Employ in-situ IR or LC-MS to track intermediates and optimize reaction timelines .

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